molecular formula C10H17N3 B572927 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211465-56-3

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No. B572927
M. Wt: 179.267
InChI Key: PZPOBTXTOJZDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, also known as 4-MMP, is a heterocyclic amine that has recently gained attention for its potential applications in medicinal chemistry. 4-MMP is a piperidine derivative that has a pyrazolyl ring fused to the nitrogen atom of the piperidine ring. It has a molecular weight of 171.24 g/mol and a melting point of 156-158°C. 4-MMP has been found to possess a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of compound '4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine' involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methyl-1H-pyrazole, piperidine, chloromethyl methyl ether, sodium hydride, tetrahydrofuran, methanol

Reaction
1. React 4-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of sodium hydride and tetrahydrofuran to obtain 4-(chloromethyl)-1-methylpyrazole., 2. React 4-(chloromethyl)-1-methylpyrazole with piperidine in the presence of sodium hydride and tetrahydrofuran to obtain 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine., 3. Purify the product using column chromatography and recrystallization from methanol.

Scientific Research Applications

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been widely studied for its potential applications in medicinal chemistry. It has been investigated for its anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess antiviral activity against the hepatitis C virus, HIV-1, and herpes simplex virus. 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has also been studied for its potential to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Mechanism Of Action

The exact mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of protein tyrosine kinases, the modulation of transcription factors, and the modulation of reactive oxygen species. 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinase-9.

Biochemical And Physiological Effects

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess antiviral activity against the hepatitis C virus, HIV-1, and herpes simplex virus. It has also been found to inhibit the growth of certain bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Advantages And Limitations For Lab Experiments

The advantages of using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in laboratory experiments are that it is relatively easy to synthesize and is relatively stable when stored at room temperature. In addition, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine has been found to possess a wide range of biological activities, making it a useful tool for studying the mechanisms of action of various drugs and biological compounds. The main limitation of using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in laboratory experiments is that it is not as widely studied as some other compounds, which can make it difficult to determine the exact mechanism of action and potential side effects.

Future Directions

For research on 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine include further investigation of its anti-oxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, further research is needed to determine the exact mechanism of action and potential side effects of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine. Additionally, research should be conducted to determine the potential therapeutic applications of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, such as its potential use as an antiviral or anti-cancer agent. Finally, further research is needed to determine the potential of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine as a tool for studying the mechanisms of action of various drugs and biological compounds.

properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPOBTXTOJZDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine

CAS RN

1211465-56-3
Record name 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
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